molecular formula C17H20O5 B12303738 Matricarin CAS No. 5989-43-5

Matricarin

Cat. No.: B12303738
CAS No.: 5989-43-5
M. Wt: 304.34 g/mol
InChI Key: QONYNSMAVSRIRD-UPQAZBFISA-N
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Biological Activity

Matricarin, a sesquiterpene lactone found in Matricaria chamomilla (commonly known as chamomile), is a bioactive compound with diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways:

  • Mechanism : It inhibits NF-κB transcriptional activity, which reduces the expression of pro-inflammatory cytokines such as TNF-α and adhesion molecules like ICAM-1. This modulation suppresses inflammation at the molecular level .
  • Applications : These properties make this compound a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disorders.

2. Cytotoxic and Anticancer Properties

This compound demonstrates cytotoxicity against various cancer cell lines:

  • Mechanism : It induces apoptosis through caspase activation and inhibits the mTOR/PI3K/AKT signaling pathway, which is critical for cancer cell survival and proliferation. Additionally, it suppresses cell migration and invasion, limiting metastasis .
  • Research Findings :
    • In vitro studies have shown that this compound effectively reduces tumor cell viability.
    • Its ability to block key signaling pathways suggests potential for use in combination therapies for cancer treatment.

3. Antioxidant Activity

This compound contributes to oxidative stress reduction:

  • Mechanism : It scavenges free radicals and inhibits reactive oxygen species (ROS) production, protecting cells from oxidative damage .
  • Applications : This activity is relevant in managing diseases linked to oxidative stress, including neurodegenerative disorders and cardiovascular diseases.

4. Antimicrobial Properties

This compound has demonstrated antimicrobial effects against various pathogens:

  • Mechanism : It disrupts microbial membranes and inhibits efflux pumps such as NorA and TetK in Staphylococcus aureus, enhancing the efficacy of antibiotics .
  • Applications :
    • Effective against bacterial infections, particularly antibiotic-resistant strains.
    • Potential use in developing antimicrobial formulations.

5. Leishmanicidal Activity

This compound shows promise in combating parasitic infections:

  • Mechanism : It induces programmed cell death in Leishmania species by causing mitochondrial dysfunction, reducing ATP levels, and promoting membrane damage .
  • Research Findings :
    • In vitro studies confirm its activity against Leishmania amazonensis and Leishmania infantum.
    • These findings highlight its potential as a natural alternative for treating leishmaniasis.

6. Peripheral Nervous System Modulation

This compound acts as a peripheral nervous blocker:

  • Mechanism : It inhibits vanilloid receptor activation, which suppresses sensory irritation and inflammation .
  • Applications : This property makes it useful in managing pain and inflammation associated with sensory nerve activation.

7. Anti-Genotoxic Effects

This compound protects against DNA damage caused by oxidative stress:

  • Mechanism : It neutralizes free radicals generated by agents like hydrogen peroxide (H2O2), reducing genotoxicity .
  • Applications : This effect is valuable in preventing mutations and protecting cellular integrity, especially under conditions of high oxidative stress.

Summary Table of Biological Activities

Biological Activity Mechanism of Action Potential Applications
Anti-inflammatoryInhibition of NF-κB activity; reduction of TNF-α and ICAM-1Arthritis, inflammatory bowel disorders
Cytotoxic/AnticancerCaspase activation; inhibition of mTOR/PI3K/AKT pathwayCancer therapy
AntioxidantScavenging ROS; inhibition of oxidative damageNeurodegenerative and cardiovascular diseases
AntimicrobialDisruption of microbial membranes; inhibition of efflux pumpsAntibiotic-resistant infections
LeishmanicidalInduction of mitochondrial dysfunction; reduction in ATP levelsTreatment of leishmaniasis
Peripheral nervous modulationInhibition of vanilloid receptor activationPain management
Anti-genotoxicTermination of free radicals; prevention of DNA damageProtection against mutations

1. Anti-Cancer Potential

A study on human cancer cell lines demonstrated that this compound significantly reduced tumor growth by inducing apoptosis and inhibiting invasion pathways. These findings suggest its potential as part of combination therapies to enhance the efficacy of existing chemotherapeutics .

2. Leishmaniasis Treatment

In vitro experiments revealed that this compound effectively killed Leishmania parasites by disrupting their mitochondrial function. This highlights its potential for developing plant-based antiparasitic drugs .

3. Antioxidant Efficacy

Supercritical fluid extracts containing this compound showed high antiradical activity in DPPH assays, confirming its role as a potent antioxidant .

Properties

CAS No.

5989-43-5

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate

InChI

InChI=1S/C17H20O5/c1-7-5-11(19)13-8(2)6-12(21-10(4)18)15-9(3)17(20)22-16(15)14(7)13/h5,9,12,14-16H,6H2,1-4H3/t9-,12-,14-,15+,16+/m0/s1

InChI Key

QONYNSMAVSRIRD-UPQAZBFISA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)OC(=O)C

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC(=O)C

melting_point

193 - 195 °C

physical_description

Solid

Origin of Product

United States

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